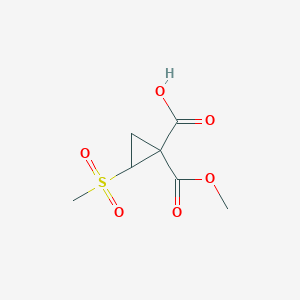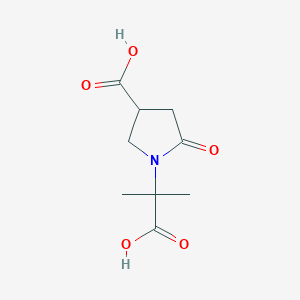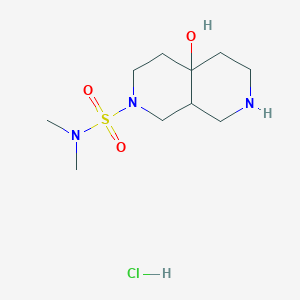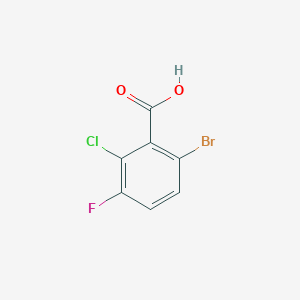
5-Bromo-2-fluoro-4-nitrobenzonitrile
Overview
Description
5-Bromo-2-fluoro-4-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrFN2O2 . It is a white to off-white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.01 . It is a white to off-white powder or crystal . The compound has a boiling point of 220.4±20.0 °C (Predicted) and a density of 1.7286 (rough estimate) .Scientific Research Applications
Preparation and Reactivity Studies
- Preparation and Reactivity with Amines : A study by Wilshire (1967) explored the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 5-Bromo-2-fluoro-4-nitrobenzonitrile, and its reactivity with various amines, amino acids, and NH-heteroaromatic compounds.
Synthesis and Chemical Transformations
- Facile Synthesis for Halodeboronation : Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, involving the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, which may relate to the synthesis of this compound derivatives (Szumigala, Devine, Gauthier, & Volante, 2004).
Photochemical Studies
- Environmental Phototransformation : The photoreactions of bromoxynil, a related compound, in water containing sodium nitrite were extensively studied, providing insights into the environmental photochemical behavior of similar compounds like this compound (Kochany & Choudhry, 1990).
Application in Radioligand Synthesis
- Precursor for PET Radioligand : Gopinathan, Jin, and Rehder (2009) described the synthesis of a compound similar to this compound, used as a precursor for PET radioligand (Gopinathan, Jin, & Rehder, 2009).
Computational and Theoretical Studies
- Molecular Composition and Interactions : Arulaabaranam et al. (2021) conducted computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, which might provide relevant insights for the molecular behavior of this compound (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Spectroscopic Analyses
- Vibrational Spectroscopy Studies : Krishnakumar et al. (2013) explored the vibrational spectra of compounds similar to this compound, providing a basis for understanding the spectroscopic properties of such chemicals (Krishnakumar, Sangeetha, Mathammal, & Barathi, 2013).
Medicinal Chemistry and Drug Development
- Synthesis of Antimicrobial and Antiinflammatory Heterocycles : Narayana et al. (2009) discussed the synthesis of heterocycles derived from compounds related to this compound, highlighting their potential applications in developing antimicrobial and antiinflammatory agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Safety and Hazards
5-Bromo-2-fluoro-4-nitrobenzonitrile is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-2-fluoro-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)6(9)2-7(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFNNWMAPQZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)


![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)








